Field: This application falls under the field of Cancer Research .
Summary of the Application: BMS-536924 is identified as a potent inhibitor of the IGF-1 receptor, which plays a critical role in mitogenesis and survival in a variety of human tumor cells . It has been shown to inhibit the catalytic activity of IGF-1R and its downstream signaling components such as Akt and MAPK in cells .
Methods of Application: The compound is applied in vitro and in vivo to inhibit the IGF-1 receptor . It is used in a wide variety of human cancer cell lines including colon, breast, lung, pancreas, prostate, sarcoma, and multiple myeloma .
Results or Outcomes: In vivo, BMS-536924 inhibits tumor growth in an IGF-1R-dependent tumor model as well as in a broad range of human tumor xenografts .
Field: This application falls under the field of Inflammatory Bowel Disease (IBD) Research .
Summary of the Application: BMS-536924 has been identified as a promising anti-inflammatory agent in the research of Inflammatory Bowel Disease (IBD), which encompasses ulcerative colitis (UC) and Crohn’s disease (CD) .
Methods of Application: The compound is used in drug repositioning efforts and the utilization of cellular models to investigate the co-target gene signatures of GR and TET2 in IBD .
Results or Outcomes: The research has enriched the understanding of IBD’s pathogenesis and suggests novel therapeutic approaches to enhance the quality of life for individuals affected by these inflammatory conditions .
Field: This application falls under the field of Cellular Biology .
Summary of the Application: BMS-536924 is a potent inhibitor of IGF-IR-induced transformation of human mammary epithelial cells .
Methods of Application: The compound is applied in vitro and in vivo to reverse the transformation of human mammary epithelial cells .
Results or Outcomes: BMS-536924 has been shown to completely reverse all measures of transformation in vitro and reducing xenograft tumor burden in vivo .
Field: This application falls under the field of Breast Cancer Research .
Summary of the Application: BMS-536924 has been identified as a potent inhibitor of IGF-IR-induced transformation of human mammary epithelial cells . It has been shown to inhibit the catalytic activity of IGF-1R and its downstream signaling components such as Akt and MAPK in cells .
Field: This application falls under the field of Glioma Research .
Summary of the Application: BMS-536924 has been identified as a promising anti-cancer agent in the research of glioma, especially TMZ-resistant glioma .
Results or Outcomes: The research has enriched the understanding of glioma’s pathogenesis and suggests novel therapeutic approaches to enhance the quality of life for individuals affected by these inflammatory conditions .
BMS-536924 is a small molecule inhibitor specifically designed to target the insulin-like growth factor receptor (IGF-1R) and insulin receptor. It is classified as an ATP-competitive inhibitor, which means it competes with ATP for binding to the active site of these receptors, thereby inhibiting their kinase activity. The compound has shown promise in preclinical studies for its anticancer properties, particularly against various types of tumors that exhibit aberrant IGF-1R signaling.
BMS-536924 functions primarily through the inhibition of tyrosine phosphorylation events mediated by IGF-1R and insulin receptor signaling pathways. The chemical structure of BMS-536924 can be represented as 1H-benzoimidazol-2-yl-1H-pyridin-2-one. Its mechanism involves blocking the phosphorylation of downstream signaling proteins, which are crucial for cell proliferation and survival in cancer cells .
BMS-536924 has demonstrated significant biological activity in various cancer models. It inhibits cell proliferation, induces apoptosis, and can reverse the transformed phenotype of cancer cells. In vitro studies have shown that BMS-536924 effectively blocks migration and invasion in breast cancer cell lines, such as MCF7 and CD8-IGF-IR-MCF10A cells. Furthermore, it has been reported to cause a dose-dependent accumulation of cells in the G0/G1 phase of the cell cycle, indicating its potential to halt cell division .
BMS-536924 has primarily been explored for its potential applications in oncology, particularly for cancers characterized by overactive IGF signaling pathways. Its applications include:
Research has indicated that BMS-536924 may face challenges related to drug resistance mechanisms in cancer therapy. Notably, studies have shown that the breast cancer resistance protein (BCRP) can efflux BMS-536924 from cells, reducing its intracellular concentration and effectiveness. This suggests that understanding the expression levels of BCRP may be critical for predicting tumor responses to BMS-536924 treatment .
BMS-536924 belongs to a class of compounds that target IGF receptors. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Target(s) | Unique Features |
---|---|---|
BMS-554417 | IGF1R/Insulin Receptor | Dual inhibitor with pro-apoptotic activity; less potent than BMS-536924 |
BMS-754807 | IGF1R/Insulin Receptor | Pyrrolotriazine derivative; different mechanism of action and resistance profile |
Linsitinib | IGF1R/Insulin Receptor | Clinical candidate with broader application but different selectivity |
Ganitumab | IGF1R | Monoclonal antibody; targets extracellular domain rather than kinase activity |
BMS-536924 is unique due to its oral bioavailability and specific inhibition profile against both IGF1R and insulin receptors, making it a valuable candidate for therapeutic development in cancers driven by these pathways .
The molecular formula of BMS-536924 is C₂₅H₂₆ClN₅O₃, corresponding to a molecular weight of 479.96 g/mol. The compound features a stereochemically defined center at the 2S position of the 2-hydroxyethyl side chain, which is critical for its biological activity. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one.
The stereochemical configuration plays a fundamental role in the compound's receptor binding affinity and selectivity. The S-configuration at the hydroxyl-bearing carbon ensures optimal spatial orientation for interaction with the adenosine triphosphate binding pocket of the target kinases. This stereochemical specificity has been confirmed through extensive structure-activity relationship studies that demonstrate reduced potency with alternative stereochemical arrangements.
The compound contains multiple nitrogen-containing heterocycles, including a morpholine ring, a benzimidazole core, and a pyridinone moiety. These structural elements contribute to the compound's overall three-dimensional architecture and are essential for maintaining appropriate binding interactions with both insulin receptor and insulin-like growth factor-1 receptor.
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₆ClN₅O₃ |
Molecular Weight | 479.96 g/mol |
Chemical Abstracts Service Number | 468740-43-4 |
Stereochemical Configuration | (2S) |
Chiral Centers | 1 |
BMS-536924 represents a novel small-molecule inhibitor that demonstrates dual specificity against both the insulin-like growth factor-1 receptor and insulin receptor kinase domains [1] [2]. The compound exhibits potent inhibitory activity with half-maximal inhibitory concentration values of 100 nanomolar against insulin-like growth factor-1 receptor and 73 nanomolar against insulin receptor [2] [3]. This dual inhibition profile distinguishes BMS-536924 from other kinase inhibitors that typically demonstrate selectivity for a single receptor type [4].
The molecular basis of BMS-536924's dual inhibition lies in its chemical structure, which consists of a benzimidazole-pyridinone scaffold that enables interaction with the conserved adenosine triphosphate-binding sites of both receptor kinases [1] [27]. The compound's systematic name, 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone, reflects its complex heterocyclic structure that facilitates high-affinity binding to receptor tyrosine kinases [2] [5].
Mechanistic studies demonstrate that BMS-536924 effectively inhibits receptor autophosphorylation in both insulin-like growth factor-1 receptor and insulin receptor systems [2] [6]. Treatment with BMS-536924 results in dose-dependent inhibition of receptor phosphorylation, with complete receptor inhibition observed at concentrations of 1 micromolar [13] [30]. The compound maintains its inhibitory activity for extended periods, retaining the ability to suppress insulin-like growth factor-1 receptor phosphorylation for up to 48 hours following initial treatment [13] [30].
BMS-536924 functions as an adenosine triphosphate-competitive inhibitor, directly competing with adenosine triphosphate for binding to the kinase active site [7] [8]. This competitive mechanism ensures that the compound's inhibitory activity is dependent on adenosine triphosphate concentrations, with higher adenosine triphosphate levels requiring proportionally higher inhibitor concentrations to achieve equivalent inhibition [7] [12].
The binding kinetics of BMS-536924 demonstrate rapid association with target receptors, with maximal inhibition of phosphorylated insulin-like growth factor-1 receptor observed as early as 10 minutes following incubation [13] [30]. The compound exhibits sustained binding characteristics, maintaining receptor inhibition for extended periods without requiring continuous presence in the culture medium [13] [30].
Selectivity profiling studies reveal that BMS-536924 demonstrates high specificity for its primary targets while maintaining minimal activity against other kinases [10] [11]. Comprehensive kinase panel screening indicates that the compound shows negligible inhibitory activity against protein kinase B (also known as Akt1) and mitogen-activated protein kinases 1 and 2 [30] [36]. This selectivity profile supports the compound's utility as a research tool for investigating insulin-like growth factor-1 receptor and insulin receptor signaling pathways without significant interference from off-target kinase inhibition [10] [11].
Table 1: Primary Target Inhibition Profile of BMS-536924
Target Kinase | Half-Maximal Inhibitory Concentration (nanomolar) | Binding Affinity |
---|---|---|
Insulin-like Growth Factor-1 Receptor | 100 | High |
Insulin Receptor | 73 | High |
Protein Kinase B/Akt1 | >10,000 | Minimal |
Mitogen-Activated Protein Kinase 1/2 | >10,000 | Minimal |
Beyond its primary targets, BMS-536924 exhibits secondary inhibitory activity against several additional kinases, most notably focal adhesion kinase, mitogen-activated protein kinase kinase, and lymphocyte-specific protein tyrosine kinase [21] [22] [30]. These off-target effects occur at concentrations that are moderately higher than those required for insulin-like growth factor-1 receptor and insulin receptor inhibition [21] [22].
Focal adhesion kinase inhibition by BMS-536924 occurs with a half-maximal inhibitory concentration of 150 nanomolar [21] [22] [30]. Focal adhesion kinase plays crucial roles in cell adhesion, migration, and survival signaling pathways [14] [17]. The inhibition of focal adhesion kinase by BMS-536924 may contribute to the compound's effects on cell migration and invasion in experimental models [12] [13].
Lymphocyte-specific protein tyrosine kinase represents another significant off-target for BMS-536924, with inhibitory activity demonstrated at concentrations of 341 nanomolar [21] [22] [30]. Lymphocyte-specific protein tyrosine kinase is a member of the Src family of protein tyrosine kinases and plays important roles in T-cell activation and signaling [21] [22]. This off-target activity may influence immune cell function in experimental systems where BMS-536924 is employed [22] [30].
Mitogen-activated protein kinase kinase inhibition by BMS-536924 occurs at concentrations that overlap with its primary target activity [2] [4] [30]. This dual inhibition affects downstream signaling cascades, particularly the extracellular signal-regulated kinase pathway, which is critical for cell proliferation and survival [15] [30]. The simultaneous inhibition of insulin-like growth factor-1 receptor/insulin receptor and mitogen-activated protein kinase kinase pathways may contribute to the compound's potent antiproliferative effects [6] [11].
Table 2: Off-Target Kinase Inhibition Profile
Off-Target Kinase | Half-Maximal Inhibitory Concentration (nanomolar) | Selectivity Ratio* |
---|---|---|
Focal Adhesion Kinase | 150 | 1.5-2.1 |
Lymphocyte-Specific Protein Tyrosine Kinase | 341 | 3.4-4.7 |
Mitogen-Activated Protein Kinase Kinase | Not specifically quantified | Moderate |
*Selectivity ratio calculated relative to primary targets (73-100 nanomolar range)
Pharmacokinetic evaluation of BMS-536924 has been conducted across multiple species, including mouse, rat, dog, and monkey models [21] [22]. The compound demonstrates good oral bioavailability across all tested species, indicating favorable absorption characteristics [21] [22]. However, significant nonlinear pharmacokinetics has been observed in rodent species at increasing oral doses, suggesting dose-dependent changes in absorption, distribution, metabolism, or elimination processes [21] [22].
Tissue distribution studies reveal that BMS-536924 achieves meaningful concentrations in various tissue compartments following oral administration [18]. Comparative analysis of drug levels in skeletal muscle, tumor tissue, and serum demonstrates differential tissue penetration, with tumor tissues generally achieving higher drug concentrations than normal skeletal muscle [18]. This distribution pattern may contribute to the compound's selective effects on neoplastic versus normal tissues [18] [22].
The compound's distribution characteristics suggest adequate penetration into target tissues while maintaining systemic exposure levels sufficient for biological activity [18] [21]. However, specific data regarding blood-brain barrier penetration and central nervous system distribution remain limited in the available literature [8] [12].
Table 3: Pharmacokinetic Characteristics Across Species
Species | Bioavailability | Pharmacokinetic Linearity | Tissue Distribution |
---|---|---|---|
Mouse | Good | Nonlinear at high doses | Preferential tumor accumulation |
Rat | Good | Nonlinear at high doses | Not specifically characterized |
Dog | Good | Linear | Not specifically characterized |
Monkey | Good | Linear | Not specifically characterized |
Metabolic pathways for BMS-536924 involve hepatic biotransformation, with evidence suggesting involvement of cytochrome P450 enzyme systems [20]. The compound demonstrates interaction with cytochrome P450 2C9, indicating potential for drug-drug interactions in systems where this enzyme plays a significant metabolic role [20]. Additional studies suggest that the compound may be subject to efflux transport mechanisms, particularly through breast cancer resistance protein, which could influence its cellular accumulation and tissue distribution patterns [19].
The mechanistic foundation of BMS-536924's therapeutic activity resides in its exceptional ability to inhibit insulin-like growth factor-1 receptor autophosphorylation through adenosine triphosphate-competitive binding [5] [1]. The compound exhibits remarkable potency with half maximal inhibitory concentration values of 100 nanomolar for insulin-like growth factor-1 receptor and 73 nanomolar for insulin receptor, establishing it among the most potent dual inhibitors in this therapeutic class [1] [2] [3].
The benzimidazole-pyridinone structure of BMS-536924 enables high-affinity binding to the adenosine triphosphate-binding domain of target kinases while maintaining exceptional selectivity [5] [11]. This molecular architecture facilitates competitive inhibition that completely blocks receptor autophosphorylation within 10 minutes of exposure, with sustained inhibitory activity maintained for up to 48 hours [6] [7].
The selectivity profile of BMS-536924 demonstrates precise targeting of insulin-like growth factor signaling pathways [9]. While the compound exhibits modest activity against focal adhesion kinase and lymphocyte-specific kinase with half maximal inhibitory concentration values of 150 and 341 nanomolar respectively, it shows minimal effects on other kinases including protein kinase B and mitogen-activated protein kinases, with half maximal inhibitory concentration values exceeding 1000 nanomolar [9].
Biochemical characterization reveals that BMS-536924's inhibition extends beyond simple receptor blockade to comprehensive disruption of insulin-like growth factor-1-stimulated signaling cascades [6] [8]. Preincubation with 1 micromolar BMS-536924 completely abolishes insulin-like growth factor-1-stimulated receptor phosphorylation in mammary epithelial cells while preserving epidermal growth factor receptor signaling, demonstrating pathway-specific inhibition [6].
The molecular consequences of receptor inhibition propagate through multiple downstream effector systems. BMS-536924 prevents phosphorylation of insulin receptor substrate proteins, blocking the initial amplification step required for activation of phosphatidylinositol 3-kinase and mitogen-activated protein kinase cascades [13] [14]. This comprehensive blockade of receptor activation ensures disruption of multiple oncogenic signaling pathways simultaneously.
BMS-536924 orchestrates profound modulation of critical growth and survival pathways through coordinated inhibition of protein kinase B/mechanistic target of rapamycin and mitogen-activated protein kinase/extracellular signal-regulated kinase signaling cascades [13] [8] [15]. These pathways represent primary mechanisms through which insulin-like growth factor-1 receptor signaling promotes cellular transformation and therapeutic resistance.
The compound demonstrates dose-dependent inhibition of protein kinase B phosphorylation, with effects initiating within 1 hour and achieving complete suppression by 48 hours [6] [8]. This temporal progression reflects the sequential depletion of upstream signaling intermediates and progressive blockade of phosphatidylinositol 3,4,5-trisphosphate generation [8]. The resulting impairment of protein kinase B recruitment to the plasma membrane prevents phosphoinositide-dependent kinase-1-mediated activation [8].
Mechanistic target of rapamycin pathway inhibition occurs indirectly through protein kinase B suppression, resulting in decreased phosphorylation of ribosomal protein S6 kinase beta-1 [8] [15]. This reduction in mechanistic target of rapamycin complex 1 activity leads to diminished protein synthesis, reduced cellular growth, and enhanced autophagy [8] [15]. The compound's ability to modulate mechanistic target of rapamycin signaling contributes significantly to its antiproliferative and pro-apoptotic effects.
The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway represents another critical target of BMS-536924's mechanism [13] [8]. Rapid suppression of extracellular signal-regulated kinase 1/2 phosphorylation occurs within 30 minutes of treatment through blockade of upstream mitogen-activated protein kinase kinase 1/2 signaling [8]. This swift inhibition prevents activation of downstream transcription factors that normally promote proliferation and survival.
Glycogen synthase kinase 3 beta phosphorylation is significantly reduced following BMS-536924 treatment, with important implications for cellular metabolism and cell cycle control [6] [8]. Active glycogen synthase kinase 3 beta promotes degradation of cyclin D1 and other growth-promoting proteins, contributing to the compound's cell cycle inhibitory effects [8].
The pathway modulation effects demonstrate remarkable consistency across diverse cancer cell types, with differential sensitivity correlating with relative expression of insulin-like growth factor-1 receptor versus alternative growth factor receptors [13]. Sensitive cells show preferential inhibition of downstream signaling, while resistant cells require higher concentrations to achieve similar pathway suppression [13].
BMS-536924 exhibits potent antiproliferative activity across a broad spectrum of cancer cell lines, with half maximal inhibitory concentration values ranging from 0.069 to 8.5 micromolar depending on cellular context and tumor type [13] [14] [16]. This wide range of sensitivity provides important insights into determinants of drug responsiveness and potential biomarkers for patient selection.
Acute myeloid leukemia cell lines demonstrate exceptional sensitivity to BMS-536924, with ML-1, U937, and HL-60 cells exhibiting half maximal inhibitory concentration values of 0.36, 1.8, and 0.5 micromolar respectively [14] [17]. This heightened sensitivity correlates with high expression of both insulin-like growth factor-1 receptor and insulin receptor isoform A, creating dependence on insulin-like growth factor signaling for survival and proliferation [14].
Rhabdomyosarcoma cell lines exhibit remarkable heterogeneity in drug sensitivity, exemplified by the differential response of Rh41 and Rh36 cells [13]. The Rh41 cell line shows extraordinary sensitivity with a half maximal inhibitory concentration of 0.069 micromolar, while Rh36 cells demonstrate relative resistance at 1.6 micromolar [13]. This differential sensitivity provides a valuable model for understanding mechanisms of drug resistance and sensitivity.
Breast cancer cell lines display intermediate sensitivity with considerable subtype-specific variation [6] [16]. MCF-7 cells representing estrogen receptor-positive breast cancer show sensitivity at 2.4 micromolar, while triple-negative MDA-MB-231 cells demonstrate resistance at 8.5 micromolar [6] [16]. These differences reflect the heterogeneous nature of breast cancer and suggest potential for subtype-specific therapeutic applications.
Glioblastoma cell lines, including both temozolomide-sensitive and resistant variants, demonstrate consistent sensitivity to BMS-536924 [18] [7]. U87MG and M059K cells exhibit half maximal inhibitory concentration values of 1.2 and 1.4 micromolar respectively [18] [7]. The retention of activity against temozolomide-resistant cells suggests potential for overcoming chemotherapy resistance mechanisms.
The concentration-response relationships follow classical dose-response curves with steep slopes in sensitive cell lines, indicating cooperative mechanisms and suggesting that small concentration changes can produce large biological effects [9]. Effects become apparent at concentrations as low as 0.01 micromolar in highly sensitive cells, with maximal effects typically achieved between 1 and 10 micromolar [6] [9].
Temporal analysis reveals progressive development of antiproliferative effects over 24 to 72 hours [14] [16]. Initial growth inhibition becomes apparent within 24 hours, reflecting rapid disruption of growth signaling, while maximal effects develop over 48 to 72 hours as cells progress through cell cycle checkpoints and apoptotic pathways [14] [16].
Three-dimensional culture systems demonstrate enhanced sensitivity to BMS-536924 compared to traditional monolayer cultures [6]. This increased efficacy in three-dimensional models suggests greater relevance to in vivo tumor behavior and indicates potential for enhanced therapeutic activity in the tumor microenvironment [6].
BMS-536924 orchestrates coordinated disruption of cell cycle progression and activation of intrinsic apoptotic pathways, representing fundamental mechanisms of its therapeutic activity [14] [6] [16]. The compound consistently induces G1 phase cell cycle arrest followed by caspase-mediated apoptosis in sensitive cancer cell lines.
Cell cycle arrest occurs through multiple convergent mechanisms involving key regulatory proteins [16]. Treatment with BMS-536924 leads to accumulation of cells in G0/G1 phase, with ML-1 acute myeloid leukemia cells showing increased G1 populations from 45 to 65 percent following 48-hour treatment with 1 micromolar compound [14]. This arrest reflects disruption of cyclin-dependent kinase activity and stabilization of cyclin-dependent kinase inhibitor proteins.
The molecular basis of cell cycle arrest involves disruption of protein kinase B and extracellular signal-regulated kinase signaling that normally promotes G1/S transition [8] [16]. Reduced phosphorylation and destabilization of cyclin D1, combined with increased expression of p21 and p27 cyclin-dependent kinase inhibitors, creates a cellular environment that prevents cell cycle progression [8] [16].
Apoptotic induction represents a critical component of BMS-536924's mechanism, particularly in highly sensitive cell lines [13] [14]. The compound activates intrinsic apoptotic pathways through caspase-9 and caspase-3 activation, leading to poly adenosine diphosphate-ribose polymerase cleavage and characteristic nuclear fragmentation [13] [14] [18]. This apoptotic response occurs preferentially in sensitive cells, with resistant cells showing minimal caspase activation even at high concentrations [13].
Biochemical markers of apoptosis provide quantitative assessment of BMS-536924's pro-apoptotic activity [13] [14]. Poly adenosine diphosphate-ribose polymerase cleavage from the 116 kilodalton full-length protein to the 85 kilodalton fragment occurs consistently in sensitive cells, serving as a reliable indicator of caspase-3 activation [13] [14]. The extent of cleavage correlates closely with overall drug sensitivity across different cell lines [13].
Regulation of apoptotic signaling involves modulation of key pro- and anti-apoptotic proteins [13]. BMS-536924 upregulates programmed cell death 4 expression while reducing survivin levels, creating a cellular environment that favors apoptotic cell death over survival [13]. This dual regulation ensures efficient induction of apoptosis in cells dependent on insulin-like growth factor-1 receptor signaling for survival.
Morphological analysis reveals characteristic apoptotic changes including nuclear condensation, chromatin fragmentation, and apoptotic body formation [18]. These changes develop progressively over 48 to 72 hours and are most pronounced in sensitive cell lines [18]. The nuclear fragmentation reflects activation of caspase-activated deoxyribonuclease and cleavage of chromosomal deoxyribonucleic acid [18].
Gene expression profiling reveals extensive transcriptional reprogramming in response to BMS-536924 treatment [13]. Sensitive cells show significant expression changes in approximately 30 percent of genes, with many involved in apoptosis, cell cycle regulation, and growth control [13]. These transcriptional changes provide molecular insights into cellular responses to insulin-like growth factor-1 receptor inhibition.
BMS-536924 demonstrates exceptional efficacy in suppressing cancer cell migration and invasion, processes critical for tumor metastasis and disease progression [6] [18] [20]. The compound's anti-metastatic properties extend beyond antiproliferative effects to include direct interference with cellular motility mechanisms and invasive capabilities.
Transwell migration assays demonstrate profound inhibition of cellular motility, with 85 percent reduction in migration observed in MCF-7 and MDA-MB-231 breast cancer cells at 1 micromolar concentration [6]. This inhibition occurs within 24 hours of treatment, indicating rapid effects on cellular motility machinery [6]. The magnitude of inhibition suggests fundamental disruption of migration-promoting signaling pathways.
Wound healing studies provide complementary evidence for anti-migratory activity [6]. MCF-7 cells treated with 1 micromolar BMS-536924 show 70 percent reduction in wound closure rates compared to controls [6]. This assay more closely mimics physiological migration processes and validates the compound's potential for inhibiting tumor cell dissemination.
Invasion chamber assays reveal even more pronounced anti-invasive effects [6]. CD8-insulin-like growth factor-1 receptor-MCF10A cells demonstrate 95 percent inhibition of invasion at 1 micromolar BMS-536924 [6]. This near-complete blockade of invasion indicates critical dependence of invasive phenotype on insulin-like growth factor-1 receptor signaling [6].
Anchorage-independent growth, a hallmark of transformed cells and predictor of metastatic potential, is potently suppressed by BMS-536924 [6] [20]. The compound prevents 90 percent of colony formation in soft agar assays across multiple breast cancer cell lines at 1 micromolar concentration [6]. This effect is particularly significant given the strong association between anchorage-independent growth and metastatic capability [6].
The molecular mechanisms underlying anti-migratory and anti-invasive effects involve disruption of focal adhesion dynamics and cell-matrix interactions [6]. BMS-536924 blocks insulin-like growth factor-1 receptor-mediated activation of focal adhesion kinase, interfering with formation and turnover of focal adhesions that facilitate cell movement [6]. This disruption prevents efficient cell migration and invasion through extracellular matrix barriers.
Epithelial-to-mesenchymal transition reversal represents a particularly important anti-metastatic mechanism [6]. BMS-536924 attenuates Snail messenger ribonucleic acid expression, leading to restoration of epithelial characteristics and reestablishment of cell-cell adhesions [1] [6]. This reversal of epithelial-to-mesenchymal transition directly opposes the cellular changes that promote metastatic dissemination.
Three-dimensional culture models provide physiologically relevant insights into BMS-536924's effects on tumor organization [6]. Treatment causes dramatic reorganization of MCF-7 cells into polarized, hollow structures resembling normal acini, contrasting with the disorganized masses formed by untreated cells [6]. This restoration of normal cellular organization suggests fundamental reprogramming toward less malignant behavior.
Xenograft studies validate the clinical relevance of BMS-536924's anti-tumor effects [6]. Treatment with 100 milligrams per kilogram per day produces 76 percent reduction in CD8-insulin-like growth factor-1 receptor-MCF10A tumor volume [6]. This dramatic in vivo efficacy confirms that effects observed in cell culture translate to physiologically relevant settings.
The anti-invasive activity extends to treatment-resistant cancer types, including temozolomide-resistant glioblastoma cells [18]. BMS-536924 dramatically inhibits migration in both sensitive and resistant glioma variants, suggesting potential utility against drug-resistant tumors [18]. This broad anti-metastatic activity indicates fundamental disruption of invasion mechanisms shared across cancer types.
Matrix metalloproteinase modulation contributes to anti-invasive effects [18]. BMS-536924 reduces expression and activity of matrix metalloproteinases, enzymes essential for extracellular matrix degradation and tumor invasion [18]. This reduction in proteolytic activity complements the compound's effects on cellular motility to comprehensively suppress invasive capability.